Cas no 2172507-05-8 (5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol)

5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol
- 2172507-05-8
- [5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
- EN300-1593616
-
- インチ: 1S/C11H21N3O2/c1-8(2)5-6-14-11(9(3)16-4)10(7-15)12-13-14/h8-9,15H,5-7H2,1-4H3
- InChIKey: MBJOZXHETUWNQS-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)C1=C(CO)N=NN1CCC(C)C
計算された属性
- せいみつぶんしりょう: 227.16337692g/mol
- どういたいしつりょう: 227.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 60.2Ų
5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593616-0.05g |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 0.05g |
$1247.0 | 2023-06-04 | ||
Enamine | EN300-1593616-0.5g |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 0.5g |
$1426.0 | 2023-06-04 | ||
Enamine | EN300-1593616-1000mg |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 1000mg |
$1485.0 | 2023-09-23 | ||
Enamine | EN300-1593616-5000mg |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 5000mg |
$4309.0 | 2023-09-23 | ||
Enamine | EN300-1593616-2.5g |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 2.5g |
$2912.0 | 2023-06-04 | ||
Enamine | EN300-1593616-0.1g |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 0.1g |
$1307.0 | 2023-06-04 | ||
Enamine | EN300-1593616-50mg |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 50mg |
$1247.0 | 2023-09-23 | ||
Enamine | EN300-1593616-250mg |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 250mg |
$1366.0 | 2023-09-23 | ||
Enamine | EN300-1593616-2500mg |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 2500mg |
$2912.0 | 2023-09-23 | ||
Enamine | EN300-1593616-5.0g |
[5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
2172507-05-8 | 5g |
$4309.0 | 2023-06-04 |
5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanolに関する追加情報
Recent Advances in the Study of 5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol (CAS: 2172507-05-8)
The compound 5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol (CAS: 2172507-05-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the efficient synthesis of 5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The compound's structural versatility allows for further functionalization, making it a promising scaffold for the development of novel bioactive molecules. Researchers have also explored its potential as an inhibitor of key enzymatic targets, particularly in the context of inflammatory and infectious diseases.
In vitro studies have demonstrated that 5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol exhibits moderate to strong inhibitory activity against a range of bacterial and fungal pathogens. Notably, its mechanism of action appears to involve interference with microbial cell wall synthesis, as evidenced by structural modeling and binding assays. These findings suggest potential applications in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Further investigations into the compound's pharmacokinetic properties have revealed favorable absorption and distribution profiles in animal models. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects. Ongoing research is focused on structural modifications to enhance its therapeutic index while maintaining its bioactive properties.
The potential of 5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol extends beyond antimicrobial applications. Preliminary studies indicate its utility as a building block for more complex drug candidates, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. Its unique triazole core and flexible side chains make it particularly suitable for targeting shallow protein binding pockets.
In conclusion, 5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol represents a versatile and promising compound in medicinal chemistry research. While significant progress has been made in understanding its properties and potential applications, further studies are needed to fully exploit its therapeutic potential. The compound's unique structural features and demonstrated bioactivity make it a valuable subject for continued investigation in drug discovery programs.
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